Trichloridonitridomolybdenum
Description
Trichloridonitridomolybdenum, formally denoted as (Cl)₃Mo≡N, is a molybdenum(VI) nitrido complex characterized by three chloride ligands and a terminal nitrido group. These compounds exhibit a trigonal pyramidal geometry, with strong Mo≡N triple bonds (bond lengths ~1.62–1.65 Å) and distinct electronic properties attributed to the Mo(VI) oxidation state .
Properties
Molecular Formula |
Cl3MoN |
|---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
azanylidyne(trichloro)molybdenum |
InChI |
InChI=1S/3ClH.Mo.N/h3*1H;;/q;;;+3;/p-3 |
InChI Key |
HXSUIOJRXKWNOL-UHFFFAOYSA-K |
SMILES |
N#[Mo](Cl)(Cl)Cl |
Canonical SMILES |
N#[Mo](Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
The structural parameters of trialkoxynitrido-molybdenum complexes (e.g., [(tert-BuO)₃Mo≡N] and [(iso-PrO)₃Mo≡N]) are well-documented. Key features include:
- Mo≡N Bond Length : ~1.62–1.65 Å, indicative of a triple bond character.
- Mo–O Bond Length: ~1.89–1.92 Å, consistent with strong σ-donor interactions from alkoxide ligands .
In contrast, tungsten analogs such as [(tert-BuO)₃W≡N] exhibit longer M≡N and M–O bonds (W≡N: ~1.68–1.70 Å; W–O: ~1.93–1.95 Å) due to tungsten’s larger atomic radius .
Table 1: Structural Parameters of Selected Nitrido Complexes
| Compound | M≡N Bond Length (Å) | M–O Bond Length (Å) | Geometry |
|---|---|---|---|
| [(tert-BuO)₃Mo≡N] | 1.62–1.65 | 1.89–1.92 | Trigonal Pyramidal |
| [(iso-PrO)₃Mo≡N] | 1.63–1.65 | 1.90–1.91 | Trigonal Pyramidal |
| [(tert-BuO)₃W≡N] | 1.68–1.70 | 1.93–1.95 | Trigonal Pyramidal |
Electronic and Reactivity Profiles
The electronic character of Mo(VI) nitrido complexes is dominated by the strong π-donor nitrido ligand, which stabilizes the high oxidation state. Key comparisons include:
- Redox Activity : Mo(VI) nitrido complexes are less redox-active than their Mo(IV) counterparts but more reactive than tungsten analogs in oxygen-atom transfer reactions .
- Catalytic Applications : Molybdenum nitrido species exhibit superior catalytic efficiency in olefin epoxidation compared to tungsten derivatives, attributed to shorter bond lengths and higher electrophilicity .
Stability and Ligand Effects
- Ligand Robustness: Tripodal silanolate ligands enhance stability in Mo(VI) nitrido complexes by preventing ligand dissociation, a common issue in chloride- or alkoxide-supported analogs .
- Thermal Decomposition : Tungsten nitrido complexes decompose at higher temperatures (~250°C) compared to molybdenum analogs (~200°C), reflecting stronger W–N bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
